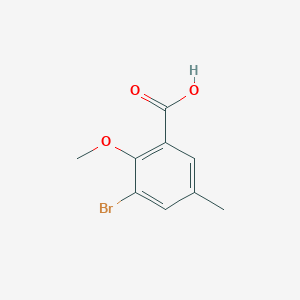

3-Bromo-2-methoxy-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-methoxy-5-methylbenzoic acid is a chemical compound with the CAS Number: 73469-58-6 . It has a molecular weight of 245.07 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H9BrO3/c1-5-3-6 (9 (11)12)8 (13-2)7 (10)4-5/h3-4H,1-2H3, (H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that it may be used in the preparation of various biologically active compounds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications

BMMB has many applications in scientific research, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzymes. BMMB has also been used as a reagent in the synthesis of pharmaceuticals, as an inhibitor of proteases, and as an inhibitor of DNA repair enzymes. BMMB has also been used as a reagent in the synthesis of polymers and as an inhibitor of aminopeptidase.

Mechanism of Action

Target of Action

3-Bromo-2-methoxy-5-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . It has been found to interact with targets such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and viral entry into host cells .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . In the case of this compound, it may undergo similar reactions, leading to changes in its targets.

Biochemical Pathways

Given its known targets, it can be inferred that it may influence pathways related to neurotransmission, cell signaling, and viral entry . The downstream effects of these interactions could include altered neuronal activity, changes in cell behavior, and prevention of HIV-1 entry into host cells .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an α-2 adrenoceptor agonist, it could decrease neurotransmitter release, leading to reduced neuronal activity . If it acts as a Smoothened receptor antagonist, it could inhibit the Hedgehog signaling pathway, affecting cell proliferation and differentiation . If it acts as an HIV-1 entry inhibitor, it could prevent the virus from entering host cells, thereby inhibiting infection .

Advantages and Limitations for Lab Experiments

The advantages of using BMMB in lab experiments include its low cost, its availability, and its ability to interact with proteins and other molecules. The limitations of using BMMB in lab experiments include its potential toxicity, its limited stability, and its potential to induce apoptosis in cells.

Future Directions

The potential future directions for BMMB include its use as a therapeutic agent, its use as a reagent in organic synthesis, its use as an inhibitor of enzymes, its use as an inhibitor of proteases, its use as an inhibitor of DNA repair enzymes, its use as a reagent in the synthesis of polymers, and its use as an inhibitor of aminopeptidase. In addition, BMMB could also be further studied for its potential use as an inhibitor of cancer cell growth and for its potential use in drug development.

Synthesis Methods

BMMB can be synthesized in a variety of ways, including from the reaction of bromoacetic acid and m-cresol, from the reaction of 2-bromo-4-methoxybenzoic acid and sodium methoxide, and from the reaction of 3-bromo-2-methoxybenzoic acid and sodium methoxide. In addition, BMMB can also be synthesized from the reaction of 3-bromo-2-methoxybenzaldehyde and sodium methoxide.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

3-bromo-2-methoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSSKBXKQGIRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)

![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)